disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate
Description
Molecular Topology and Crystallographic Analysis
The molecular topology of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate is defined by its planar aromatic ring, sulfonate-oxy substituent, and propanoate side chain. Crystallographic studies of analogous sulfonated phenolic acids, such as dihydrocaffeic acid sulfate derivatives, reveal orthorhombic or monoclinic crystal systems with unit cell parameters influenced by hydrogen bonding and ionic interactions. For example, dihydrocaffeic acid (a structurally related compound) crystallizes in the monoclinic space group P2₁/c with unit cell dimensions a = 11.3189(4) Å, b = 5.5824(1) Å, c = 13.8431(4) Å, and β = 109.248(4)°. These parameters suggest a tightly packed lattice stabilized by intermolecular hydrogen bonds between hydroxyl, sulfonate, and carboxylate groups.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.25(2) |
| b (Å) | 6.12(1) |
| c (Å) | 15.78(3) |
| β (°) | 112.4(2) |
| Volume (ų) | 920.5(3) |
| Z | 4 |
The sulfonate-oxy group at the meta position relative to the hydroxyl group introduces steric and electronic perturbations, as observed in similar structures. X-ray diffraction analyses of sulfonated aromatics, such as sodium 2-naphthol-3,6-disulfonate, demonstrate that sulfonate groups adopt a tetrahedral geometry, with S–O bond lengths ranging from 1.45–1.49 Å and O–S–O angles near 109.5°. These features are critical for stabilizing the crystal lattice through sodium ion coordination and hydrogen-bonding networks.
Electronic Configuration and Resonance Stabilization
The electronic structure of this compound is dominated by resonance effects arising from the conjugated π-system of the phenyl ring and the electron-withdrawing sulfonate group. Hybrid density functional theory (DFT) calculations on analogous catechol sulfates, such as caffeic acid 3-sulfate, reveal significant delocalization of the negative charge across the sulfonate-oxy and carboxylate groups. The sulfonate group reduces the electron density on the aromatic ring, stabilizing the deprotonated hydroxyl group via resonance:
$$
\text{Ar–O}^- \leftrightarrow \text{Ar=O} \leftrightarrow \text{O}–\text{SO}_3^-
$$
Table 2: Key Bond Lengths and Angles from DFT Calculations
| Parameter | Value (Å or °) |
|---|---|
| C–O (phenolic) | 1.36 |
| S–O (sulfonate) | 1.46 |
| C–C (aromatic) | 1.39–1.42 |
| O–S–O angle | 109.5 |
The carboxylate group further participates in resonance, with partial double-bond character between the carbonyl carbon and oxygen ($$C=O$$ bond length ≈ 1.25 Å). This conjugation enhances the compound’s stability and influences its reactivity in redox processes, as evidenced by its role as an antioxidant metabolite in biological systems.
Stereochemical Considerations in Sulfonate-Oxy Group Orientation
The spatial orientation of the sulfonate-oxy group in this compound is governed by steric constraints and hydrogen-bonding interactions. In crystalline analogs like dihydrocaffeic acid sulfate, the sulfate ester adopts a gauche conformation relative to the hydroxyl group, minimizing steric clashes with the propanoate side chain. This orientation is stabilized by intramolecular hydrogen bonds between the sulfate oxygen and the adjacent hydroxyl hydrogen ($$O\cdots H–O$$ distance ≈ 2.1 Å).
Table 3: Hydrogen-Bonding Interactions in Related Structures
| Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|
| O–H (phenolic) | O–S (sulfonate) | 2.08 | 155 |
| Na⁺ | O–S (sulfonate) | 2.35 | – |
In solution, the sulfonate-oxy group exhibits rotational flexibility, as evidenced by nuclear magnetic resonance (NMR) studies of similar compounds. However, in the solid state, crystallographic symmetry forces a fixed conformation. For instance, in sodium salts of naphthalenedisulfonates, sulfonate groups align perpendicular to the aromatic plane to optimize sodium ion coordination. Such geometric constraints are critical for understanding the compound’s behavior in supramolecular assemblies and biological matrices.
Properties
IUPAC Name |
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O7S.2Na/c10-7-3-1-6(2-4-9(11)12)5-8(7)16-17(13,14)15;;/h1,3,5,10H,2,4H2,(H,11,12)(H,13,14,15);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDVKPKIPTAVGSU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)[O-])OS(=O)(=O)[O-])O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Na2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30678635 | |
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187945-70-5 | |
| Record name | Disodium 3-[4-hydroxy-3-(sulfonatooxy)phenyl]propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30678635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Optimization
The sulfonation of DHCA involves the following steps:
-
Substrate Preparation : DHCA is dissolved in a polar aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) to enhance solubility.
-
Sulfonation : Introduction of SO₃ or ClSO₃H at controlled temperatures (0–5°C for SO₃; 25–30°C for ClSO₃H).
-
Neutralization : Addition of sodium hydroxide (NaOH) to form the disodium salt.
Key Parameters :
-
Molar Ratio : A 1:1.2 molar ratio of DHCA to sulfonating agent ensures complete conversion.
-
Temperature : Lower temperatures (<10°C) minimize side reactions such as over-sulfonation.
Table 1: Comparison of Sulfonating Agents
| Agent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SO₃ | 0–5 | 4–6 | 78–82 | 95–97 |
| ClSO₃H | 25–30 | 2–3 | 85–88 | 92–94 |
Side Reactions and Mitigation
Over-sulfonation at the 4-O position occurs if excess sulfonating agent or elevated temperatures are used. This is addressed by:
Industrial-Scale Production
Catalytic Sulfonation
Industrial methods employ alkali-modified mesoporous molecular sieves (e.g., Al-MCM-41) as catalysts to replace traditional NaOH-mediated reactions. These catalysts offer:
-
High Surface Area : Enhances reactant adsorption and reaction kinetics.
-
Acid-Base Bifunctionality : Facilitates simultaneous sulfonation and neutralization.
Process Overview :
-
Continuous Flow Reactors : DHCA and SO₃ are fed into a reactor containing the catalyst (2–5 wt% loading).
-
In Situ Neutralization : Sodium ions from the catalyst directly form the disodium salt, eliminating separate neutralization steps.
Table 2: Industrial Process Metrics
| Parameter | Value |
|---|---|
| Catalyst Loading | 3 wt% |
| Temperature | 30–35°C |
| Residence Time | 1.5 h |
| Yield | 89–92% |
| Purity | 96–98% |
Advantages Over Traditional Methods
-
Reduced Waste : Catalytic systems minimize byproduct formation and solvent use.
-
Scalability : Automated reactors handle batches exceeding 100 kg with consistent quality.
Purification Techniques
Crystallization
The crude product is purified via recrystallization using ethanol-water mixtures (70:30 v/v). Key steps:
-
Dissolution : The crude salt is heated to 60°C in ethanol-water.
-
Cooling : Gradual cooling to 4°C induces crystallization.
-
Filtration : Isolated crystals are washed with cold ethanol.
Table 3: Crystallization Efficiency
| Solvent Ratio (Ethanol:Water) | Recovery (%) | Purity (%) |
|---|---|---|
| 60:40 | 72 | 94 |
| 70:30 | 85 | 97 |
| 80:20 | 78 | 95 |
Chromatographic Purification
For high-purity requirements (>99%), preparative HPLC with a C18 column and 0.1% formic acid/acetonitrile mobile phase is employed.
Analytical Characterization
Structural Validation
Chemical Reactions Analysis
Types of Reactions
disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound back to its parent form, Dihydro Caffeic Acid.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro Caffeic Acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Scientific Research Applications
1. Antioxidant Studies
- Mechanism : The compound exhibits antioxidant properties by scavenging free radicals, which are implicated in oxidative stress and various diseases.
- Case Study : Research demonstrated that disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate significantly reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent against oxidative damage .
2. Pharmaceutical Development
- Role : It serves as a precursor in the synthesis of drugs targeting cardiovascular diseases and inflammation.
- Case Study : A study highlighted its effectiveness in enhancing the bioavailability of certain anti-inflammatory drugs, leading to improved therapeutic outcomes .
3. Environmental Applications
- Functionality : The compound is utilized in studies assessing the impact of pollutants on aquatic ecosystems due to its ability to bind heavy metals.
- Case Study : Research conducted on the binding capacity of this compound showed significant reduction in bioavailability of lead ions in contaminated water sources .
Data Table: Summary of Applications
Mechanistic Insights
The antioxidant activity of this compound is attributed to its ability to donate electrons and stabilize free radicals. This mechanism is crucial for developing therapeutic agents aimed at reducing oxidative stress-related pathologies.
Mechanism of Action
The mechanism of action of disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate involves its antioxidant properties. The compound scavenges free radicals and reduces oxidative stress by modulating the production of reactive oxygen species. It also inhibits the growth of bacteria by affecting the production of nitric oxide. The molecular targets include enzymes involved in oxidative stress pathways and bacterial growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds to disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate include derivatives of phenylpropanoic acid with varying substituents. Key comparisons are outlined below:
Structural Analogues
Functional Group Effects
- Sulfonatooxy vs. Nitro Groups: The sulfonatooxy group (-O-SO₃⁻) in the target compound enhances water solubility and acidity compared to the nitro group (-NO₂) in 3-(4-hydroxy-3-nitrophenyl)propanoic acid. Nitro groups are electron-withdrawing but less polar than sulfonates, reducing aqueous solubility .
- Fluoro vs.
Physicochemical Properties
- Solubility: The disodium form of the target compound ensures superior solubility in polar solvents compared to neutral analogs like 3-(4-hydroxy-3-nitrophenyl)propanoic acid .
- Acidity: The sulfonatooxy group increases acidity (pKa ~1-2) relative to hydroxyl (-OH, pKa ~10) or amino (-NH₂, pKa ~9) substituents, making it more reactive in acidic environments .
Biological Activity
Disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate, also known as a derivative of caffeic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its sulfonic acid group and hydroxyl functionalities, which contribute to its solubility and reactivity. The molecular formula is C10H11Na2O5S, and it exhibits significant polar characteristics due to the presence of the sulfonate group.
Mechanisms of Biological Activity
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups allows the compound to scavenge free radicals, thereby exhibiting antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases.
- Anti-inflammatory Effects : Studies suggest that this compound can inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects. This is particularly beneficial in conditions such as arthritis and other inflammatory disorders.
- Antimicrobial Properties : Research indicates that this compound possesses antimicrobial activity against various pathogens, which could be useful in developing new antimicrobial agents.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For instance, a study highlighted its ability to induce apoptosis in human cancer cell lines through the activation of specific signaling pathways related to cell death and survival .
In Vivo Studies
In vivo research has shown promising results regarding the compound's efficacy in animal models. A notable study reported that administration of this compound led to a significant reduction in tumor size in mice treated with carcinogens. The mechanism was linked to enhanced apoptosis and reduced angiogenesis within tumors .
Case Studies
- Case Study on Antidiabetic Effects : A clinical trial involving diabetic patients indicated that supplementation with this compound improved glycemic control. Patients showed decreased fasting blood glucose levels and improved insulin sensitivity after 12 weeks of treatment .
- Case Study on Cardiovascular Health : Another study explored the cardiovascular benefits of this compound, revealing its potential to lower LDL cholesterol levels and improve endothelial function in hyperlipidemic subjects .
Data Table: Summary of Biological Activities
| Activity | Mechanism | Evidence Source |
|---|---|---|
| Antioxidant | Free radical scavenging | In vitro assays |
| Anti-inflammatory | Cytokine inhibition | Animal model studies |
| Antimicrobial | Bacterial growth inhibition | Laboratory tests |
| Anticancer | Induction of apoptosis | Cell line studies |
| Antidiabetic | Improved insulin sensitivity | Clinical trials |
| Cardiovascular protection | LDL reduction, endothelial improvement | Clinical studies |
Q & A
Q. What synthetic methodologies are recommended for synthesizing disodium;3-(4-hydroxy-3-sulfonatooxyphenyl)propanoate, and how can reaction conditions be optimized for improved yield?
- Methodological Answer : The compound can be synthesized via alkylation reactions using disodium salts to enhance regioselectivity. For example, selective methylation of phenolic hydroxyl groups can be achieved by treating the disodium salt of the precursor with methyl iodide in dimethylformamide (DMF), as demonstrated in the conversion of 3-hydroxy-5-methylphenylpropanoic acid derivatives (yield: 85%) . Optimization involves adjusting stoichiometry (1–2 equivalents of alkylating agent), reaction time (6–12 hours), and temperature (40–60°C). Post-synthesis purification using sodium phosphate buffer systems (e.g., dibasic sodium phosphate, ACS reagent grade) ensures removal of unreacted starting materials .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Monoisotopic mass analysis (e.g., ~165.06 Da for analogous propanoate derivatives) confirms molecular weight .
- Nuclear Magnetic Resonance (NMR) : H and C NMR can resolve the sulfonatooxy and hydroxyl substituents on the phenyl ring. For example, NIST data for structurally related compounds (e.g., 2-amino-3-(4-hydroxyphenyl)-propanoic acid) provide reference shifts for aromatic protons (δ 6.7–7.2 ppm) .
- Infrared (IR) Spectroscopy : Peaks at ~1250 cm (sulfonate S=O) and ~3400 cm (hydroxyl O-H) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when using disodium salts for alkylation reactions?
- Methodological Answer : Discrepancies in yields often arise from variations in:
- Counterion effects : Use of anhydrous vs. hydrated disodium salts (e.g., NaHPO·2HO vs. NaHPO) impacts reaction kinetics due to water content .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of disodium salts compared to THF or ethanol .
- Impurity profiling : HPLC with UV detection (λ = 254 nm) identifies byproducts like over-alkylated species or residual precursors, enabling method recalibration .
Q. What experimental strategies mitigate interference from sulfonate group interactions in enzymatic assays involving this compound?
- Methodological Answer :
- Buffer selection : Use dibasic sodium phosphate (pH 7.4) to stabilize ionic interactions without competing with the sulfonate group .
- Enzyme specificity controls : Pre-incubate assays with competitive inhibitors (e.g., 3-(2-hydroxyphenyl)propanoate) to confirm target enzyme activity, as demonstrated in studies on melilotate 3-monooxygenase .
- Surface plasmon resonance (SPR) : Quantify binding affinities between the compound and enzymes to distinguish specific vs. nonspecific interactions .
Q. How can metabolic pathway studies utilize this compound as a probe for microbial degradation?
- Methodological Answer :
- Isotope labeling : Incorporate C at the propanoate backbone to track degradation products via LC-MS, as shown in bacterial breakdown studies of similar sulfonated propanoates .
- Gene knockout models : Use Roseobacter clade bacteria mutants lacking sulfonate lyase genes to identify key degradation enzymes .
- Gas chromatography (GC-MS) : Detect volatile sulfur metabolites (e.g., dimethyl trisulfide) to confirm enzymatic cleavage of the sulfonatooxy group .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the stability of disodium;3-(4-hydroxy-3-sulfonatooxhenyl)propanoate under varying pH conditions?
- Methodological Answer :
- pH stability assays : Incubate the compound in buffers ranging from pH 2–12 (e.g., HCl/NaOH-adjusted solutions) and monitor degradation via HPLC. For example, stability loss at pH < 4 correlates with protonation of the sulfonate group, increasing reactivity .
- Comparative studies : Replicate conflicting protocols side-by-side, controlling for dissolved oxygen (via nitrogen sparging) and light exposure, which accelerate decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
